4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMY-14802 and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
The exact mechanism of action of BMY-14802 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that the compound works by increasing the levels of serotonin in the brain, which is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
BMY-14802 has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant effects, the compound has been shown to have anxiolytic (anti-anxiety) effects, as well as effects on appetite and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMY-14802 in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using BMY-14802 is that it is a relatively new compound, and there is still much to be learned about its potential therapeutic uses and side effects.
Orientations Futures
There are a number of future directions for research on BMY-14802. One area of interest is the compound's potential use in the treatment of other psychiatric and neurological disorders, such as anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder. Additionally, further research is needed to better understand the potential side effects of BMY-14802 and to identify ways to mitigate these effects. Finally, there is a need for more studies investigating the long-term effects of BMY-14802, both in terms of its therapeutic efficacy and its potential impact on overall health and wellbeing.
Méthodes De Synthèse
BMY-14802 is synthesized through a multistep process that involves the reaction of 2,6-dimethoxyphenol with sec-butylamine, followed by the addition of ethanedioic acid. The resulting product is then purified and isolated as the ethanedioate 4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt).
Applications De Recherche Scientifique
BMY-14802 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been investigated for its potential use as an antidepressant, as well as for its potential to treat other psychiatric and neurological disorders.
Propriétés
IUPAC Name |
4-[(4-butan-2-ylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.C2H2O4/c1-5-13(2)19-8-6-18(7-9-19)12-14-10-15(21-3)17(20)16(11-14)22-4;3-1(4)2(5)6/h10-11,13,20H,5-9,12H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODQCAZKGBYTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Butan-2-ylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol;oxalic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.